Cas no 1249099-05-5 (2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline)

2,4-Dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a heterocyclic aromatic compound featuring a dichloro-substituted aniline core linked to a methylated triazole moiety. This structure imparts unique reactivity and stability, making it valuable as an intermediate in agrochemical and pharmaceutical synthesis. The presence of electron-withdrawing chlorine atoms and the electron-rich triazole ring enhances its utility in cross-coupling reactions and functionalization processes. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in research and industrial settings. The compound’s balanced lipophilicity and steric properties contribute to its effectiveness in designing biologically active molecules, particularly in crop protection and medicinal chemistry.
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline structure
1249099-05-5 structure
Product name:2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
CAS No:1249099-05-5
MF:C9H8Cl2N4
MW:243.092618942261
MDL:MFCD16851345
CID:5605966
PubChem ID:62696446

2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • EN300-941775
    • 1249099-05-5
    • 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
    • MDL: MFCD16851345
    • Inchi: 1S/C9H8Cl2N4/c1-15-9(13-4-14-15)6-2-5(10)3-7(11)8(6)12/h2-4H,12H2,1H3
    • InChI Key: JJQSQACEAVEUEX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1N)C1=NC=NN1C)Cl

Computed Properties

  • Exact Mass: 242.0126017g/mol
  • Monoisotopic Mass: 242.0126017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 56.7Ų

2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-941775-1.0g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
1.0g
$914.0 2024-05-21
Enamine
EN300-941775-0.1g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
0.1g
$804.0 2024-05-21
Enamine
EN300-941775-5.0g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
5.0g
$2650.0 2024-05-21
Enamine
EN300-941775-0.25g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
0.25g
$840.0 2024-05-21
Enamine
EN300-941775-10g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5
10g
$3929.0 2023-09-01
Enamine
EN300-941775-0.05g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
0.05g
$768.0 2024-05-21
Enamine
EN300-941775-2.5g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-941775-5g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5
5g
$2650.0 2023-09-01
Enamine
EN300-941775-10.0g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5 95%
10.0g
$3929.0 2024-05-21
Enamine
EN300-941775-1g
2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249099-05-5
1g
$914.0 2023-09-01

2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline Related Literature

Additional information on 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline

Introduction to 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1249099-05-5)

2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, identified by its CAS number 1249099-05-5, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound belongs to the class of halogenated anilines, which are widely utilized in the development of agrochemicals, dyes, and medicinal agents. The structural features of this molecule, particularly the presence of chlorine substituents and a 1-methyl-1H-1,2,4-triazol-5-yl moiety, contribute to its unique reactivity and potential applications.

The 1-methyl-1H-1,2,4-triazol-5-yl group is a key pharmacophore that enhances the biological activity of the compound. This heterocyclic ring system is known for its stability and ability to interact with biological targets, making it a valuable component in drug design. Recent studies have highlighted the role of triazoles in modulating enzyme activity and inhibiting pathogenic processes. The incorporation of this group into 2,4-dichloro-aniline derivatives has opened new avenues for therapeutic intervention.

In the realm of pharmaceutical research, 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline has been explored as a precursor for novel antimicrobial and antiviral agents. The chlorine atoms at the 2 and 4 positions provide electrophilic centers that can undergo nucleophilic substitution reactions with various bioactive molecules. This property makes the compound a versatile building block for synthesizing complex drug candidates.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and metabolic pathways involving 2,4-dichloro-aniline derivatives. Molecular docking studies suggest that this compound can interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. The 1-methyl-1H-1,2,4-triazol-5-yl group appears to enhance binding specificity by forming hydrogen bonds with polar residues in the target proteins.

The synthesis of 2,4-dichloro-6-(1-methyl-1H-1,2,4-triazol-5-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include chlorination of aniline derivatives followed by nucleophilic substitution with 1-methyltriazole. The efficiency of these reactions can be optimized using catalysts such as palladium or copper complexes, which facilitate cross-coupling processes.

Industrial applications of this compound are primarily focused on its role as an intermediate in the production of specialty chemicals. For instance, it can be used to synthesize dyes with enhanced stability and colorfastness. Additionally, its derivatives have been investigated for their potential use in polymer additives that improve material durability.

The environmental impact of 2,4-dichloro-aniline derivatives has also been a subject of interest. While these compounds offer numerous benefits in industrial and pharmaceutical applications, their disposal must be managed carefully to prevent ecological harm. Research is ongoing to develop greener synthetic methods that minimize waste generation and reduce hazardous byproducts.

In conclusion, 2 , 4 - dichloro - 6 - ( 1 - methyl - 1 H - 1 , 2 , 4 - tri az ol - 5 - yl ) an il ine ( CAS No . 1249099 - 05 - 5 ) represents a promising compound with diverse applications in chemistry and medicine . Its unique structural features make it a valuable tool for drug discovery and material science . As research continues to uncover new uses for this molecule , its importance in advancing scientific knowledge is likely to grow .

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